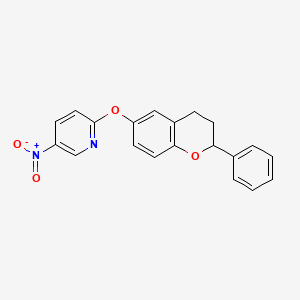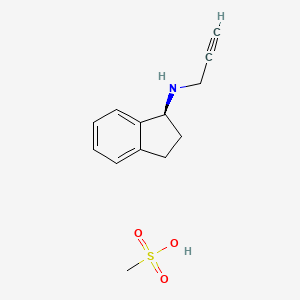
(S)-Rasagiline Mesylate
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La preparación del mesilato de S-PAI implica la síntesis de rasagilina seguida de su conversión a la sal de mesilato. La síntesis de rasagilina generalmente implica la reacción de propargilamina con 1-indanona para formar el intermedio, que luego se convierte en rasagilina. La sal de mesilato se forma haciendo reaccionar rasagilina con ácido metanosulfónico en condiciones controladas .
Métodos de producción industrial: : La producción industrial de mesilato de S-PAI implica técnicas de cristalización a gran escala para controlar el tamaño de partícula y la pureza. El proceso garantiza que el producto final cumpla con las especificaciones requeridas para uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones: : El mesilato de S-PAI experimenta varias reacciones químicas, incluidas reacciones de sustitución nucleofílica y eliminación. El grupo mesilato es un buen grupo saliente, lo que lo hace adecuado para estos tipos de reacciones .
Reactivos y condiciones comunes: : Los reactivos comunes utilizados en reacciones que involucran mesilato de S-PAI incluyen cloruro de metanosulfonilo para la formación del grupo mesilato, y nucleófilos fuertes como azida de sodio o terc-butóxido de potasio para reacciones de sustitución .
Productos principales: : Los productos principales formados a partir de reacciones que involucran mesilato de S-PAI dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución nucleofílica pueden conducir a la formación de varios derivados de indanona sustituidos .
Aplicaciones Científicas De Investigación
Química: : En química, el mesilato de S-PAI se utiliza como precursor para la síntesis de varios derivados de indanona, que tienen aplicaciones en síntesis orgánica y química medicinal .
Biología: : En investigación biológica, el mesilato de S-PAI se utiliza para estudiar la inhibición de la monoamino oxidasa B y sus efectos en las vías de señalización neuronal .
Medicina: : El mesilato de S-PAI se utiliza principalmente en el tratamiento de la enfermedad de Parkinson debido a su capacidad para inhibir la monoamino oxidasa B, lo que aumenta los niveles de dopamina en el cerebro .
Industria: : En la industria farmacéutica, el mesilato de S-PAI se utiliza en la formulación de medicamentos para el tratamiento de enfermedades neurodegenerativas .
Mecanismo De Acción
Mecanismo: : El mesilato de S-PAI ejerce sus efectos inhibiendo selectivamente e irreversiblemente la monoamino oxidasa B (MAO-B). Esta inhibición evita la descomposición de la dopamina, lo que lleva a un aumento de los niveles de dopamina en el cerebro, lo que ayuda a aliviar los síntomas de la enfermedad de Parkinson .
Objetivos moleculares y vías: : El principal objetivo molecular del mesilato de S-PAI es la monoamino oxidasa B. La inhibición de esta enzima afecta varias vías de señalización neuronal, incluidas las que participan en la regulación del estado de ánimo y el movimiento .
Comparación Con Compuestos Similares
Compuestos similares: : Los compuestos similares al mesilato de S-PAI incluyen otros inhibidores de la monoamino oxidasa como la selegilina y la safinamida .
Singularidad: : El mesilato de S-PAI es único en su inhibición selectiva e irreversible de la monoamino oxidasa B, lo que lo hace particularmente efectivo en el tratamiento de la enfermedad de Parkinson. A diferencia de otros inhibidores de la monoamino oxidasa, el mesilato de S-PAI tiene una afinidad relativamente baja por la monoamino oxidasa A, lo que reduce el riesgo de efectos secundarios asociados con la inhibición no selectiva .
Propiedades
IUPAC Name |
methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586584 | |
| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202464-89-9, 202464-88-8 | |
| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RASAGILINE MESYLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)
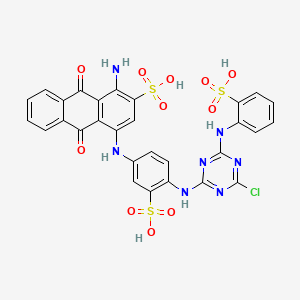
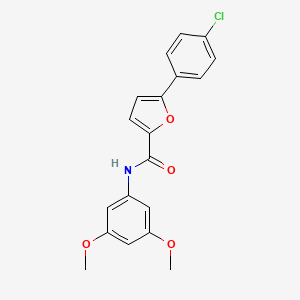
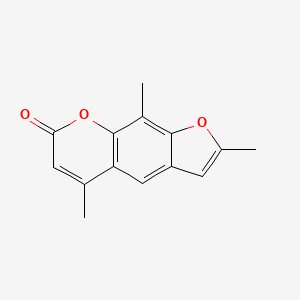
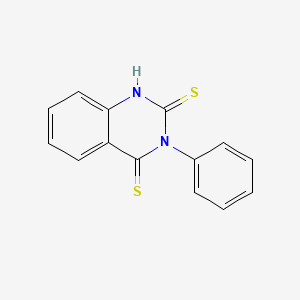
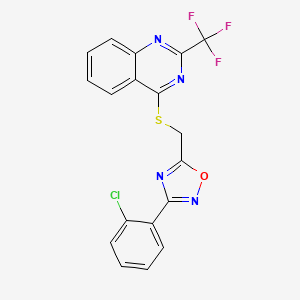
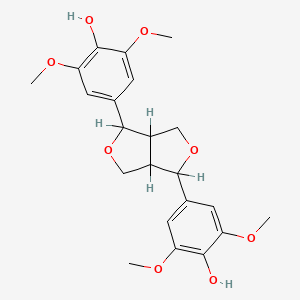
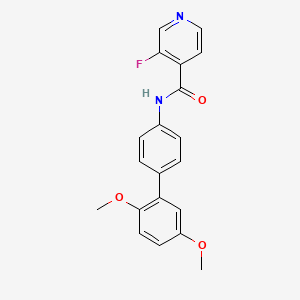
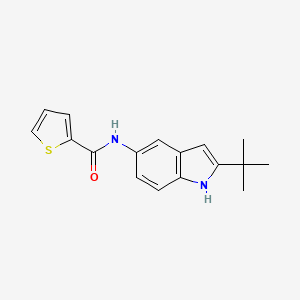
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)
